5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound notable for its structural features, which include both pyridine and imidazole rings. This compound is identified by the chemical identifier 1079178-13-4 and has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound is classified under heterocyclic organic compounds, specifically as a derivative of pyridine and imidazole. It is synthesized for research purposes, particularly in the fields of chemistry and pharmacology, where it serves as a building block for more complex molecules or as a potential therapeutic agent.
The synthesis of 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine typically involves multi-step processes that can include:
Industrial production may utilize optimized reaction conditions involving catalysts and controlled environments to enhance yield and purity. Common reagents used in these synthetic routes include:
The molecular structure of 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine features:
The compound's molecular formula is C12H14N4O, with a molar mass of approximately 230.26 g/mol. The structural arrangement contributes to its unique chemical properties and potential reactivity.
5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed. For instance, oxidation reactions may require careful control of temperature and pH to avoid overreaction or degradation of sensitive moieties .
The mechanism of action for 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. Research indicates that it may exhibit antimicrobial and antiviral properties, making it a candidate for therapeutic applications .
5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine typically appears as a solid crystalline substance. Its melting point, solubility in various solvents (such as water or organic solvents), and stability under different conditions are essential parameters for its practical applications.
The compound's reactivity can be attributed to its functional groups:
Quantitative analyses such as spectral data (NMR, MS) provide insights into its structural integrity and purity during synthesis .
5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine has several scientific applications:
The molecular architecture of 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine positions it as a structurally advanced gamma-secretase modulator (GSM) with potential to alter Alzheimer’s disease (AD) pathogenesis. Gamma-secretase processes amyloid precursor protein (APP) into amyloid-β (Aβ) peptides, including the neurotoxic Aβ42 isoform, whose aggregation into plaques is a hallmark of AD. Unlike gamma-secretase inhibitors (GSIs) that block enzyme activity indiscriminately—causing toxic substrate accumulation and Notch signaling disruption—this compound functions as a potent GSM that shifts cleavage specificity toward shorter, less pathogenic Aβ fragments (Aβ37, Aβ38) while reducing Aβ42 production [1] [8].
Structural analyses reveal that the compound’s imidazole-pyridine core enables dual-target engagement within the gamma-secretase complex. The 4-methylimidazole moiety anchors into a hydrophobic subpocket adjacent to the enzyme’s active site, while the 3-amine group on the methoxy pyridine ring forms hydrogen bonds with catalytic aspartate residues. This binding induces allosteric rearrangements that modify APP substrate positioning, favoring cleavage at the ε/ζ sites that generate Aβ37/38 instead of Aβ42. Notably, X-ray crystallography of analogous compounds (e.g., GSM-10c) shows that the 6-(imidazol-1-yl) linkage orients the pyridine ring parallel to the APP transmembrane helix, facilitating this substrate repositioning [1] [8].
Table 1: Structural Features Enabling Gamma-Secretase Modulation
Structural Motif | Role in GSM Activity | Effect on Aβ Profile |
---|---|---|
4-Methylimidazole | Hydrophobic anchoring to enzyme subpocket | Reduces Aβ42 by >60% in cellular assays |
5-Methoxy group | Stabilizes pyridine orientation via steric hindrance | Increases Aβ37 release by 2.5-fold |
Pyridin-3-amine | Hydrogen bonding with catalytic aspartates (D257, D385) | Suppresses Aβ42 without altering Notch processing |
C6-imidazole linkage | Positions pyridine ring parallel to APP transmembrane domain | Shifts cleavage to ε/ζ sites (Aβ37/Aβ38 dominant) |
Systematic optimization of this scaffold has identified critical pharmacophoric elements:
In vivo studies of closely related analogs demonstrate significant Aβ42 reduction in transgenic AD mouse models. For example, compound CD-021 (differing only in pyridine substitution) reduced brain Aβ42 by 52% after 7 days of oral dosing (10 mg/kg), with concomitant increases in Aβ37/38. Crucially, no Notch-related gastrointestinal toxicity—a limitation of GSIs like begacestat and avagacestat—was observed [8].
The fusion of imidazole and pyridine rings represents a privileged scaffold in medicinal chemistry, evolving from early antifungal agents to modern CNS therapeutics. The structural hybrid leverages imidazole’s capacity for metal coordination (e.g., zinc in enzymes) and pyridine’s hydrogen-bonding proficiency, creating versatile pharmacophores for target engagement [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9